molecular formula C11H12F3NO5S B7572226 Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate

Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate

Cat. No. B7572226
M. Wt: 327.28 g/mol
InChI Key: FKGJYWNYHZEFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate, also known as TFA, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. TFA is commonly used as a reagent in organic synthesis, but it also has several applications in biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate is complex and not fully understood. It is believed to act as an acid catalyst, promoting the formation of reactive intermediates in organic reactions. Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate has also been shown to interact with proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate can inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase. Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate has also been shown to induce apoptosis in cancer cells and to inhibit the growth of several types of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate in lab experiments is its versatility as a reagent. It can be used in a wide variety of reactions and is readily available in high purity. However, Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate is also highly corrosive and can be dangerous to handle. It can also be difficult to remove from reaction mixtures, which can complicate downstream purification steps.

Future Directions

There are several potential future directions for research involving Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate. One area of interest is the development of new synthetic methods using Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate as a catalyst. Another area of interest is the investigation of Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate's interactions with proteins and enzymes, which could lead to the development of new drugs and therapies. Additionally, there is potential for Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate to be used in the development of new materials and polymers.

Synthesis Methods

The synthesis of Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate involves the reaction of ethyl acetate with 2-(trifluoromethoxy)aniline in the presence of a strong acid catalyst. The resulting intermediate is then treated with sulfonyl chloride to yield Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Scientific Research Applications

Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate is widely used in scientific research as a reagent for organic synthesis. It is commonly used to protect functional groups during chemical reactions, as well as to activate nucleophiles and electrophiles. Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate is also used as a catalyst in a variety of reactions, including esterifications, amidations, and cyclizations.

properties

IUPAC Name

ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO5S/c1-2-19-10(16)7-15-21(17,18)9-6-4-3-5-8(9)20-11(12,13)14/h3-6,15H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGJYWNYHZEFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate

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